Technical Documentation Center

3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride
  • CAS: 1258640-58-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 3-methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is paramount. This guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is paramount. This guide provides an in-depth analysis of the molecular weight and exact mass of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, a compound of interest for its potential applications in medicinal chemistry. Understanding these fundamental properties is a critical first step in drug discovery, influencing everything from reaction stoichiometry and analytical method development to pharmacokinetic and pharmacodynamic modeling. This document, intended for a scientific audience, will delve into the theoretical calculations, experimental determination, and practical implications of these values.

Core Concepts: Molecular Weight vs. Exact Mass

Before presenting the specific data for 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, it is crucial to distinguish between two often-confused but distinct concepts:

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's atoms, taking into account the natural isotopic abundance of the elements. It is expressed in grams per mole ( g/mol ) and is the value typically used for bulk calculations in a laboratory setting, such as preparing solutions of a specific molarity.

  • Exact Mass: This is the mass of a molecule calculated from the mass of the most abundant isotope of each element. It is a theoretical value expressed in Daltons (Da) and is primarily used in high-resolution mass spectrometry to determine the elemental composition of a molecule.

The distinction is subtle but significant. For small molecules, the values are often close, but for larger molecules, the difference can be more pronounced. In the context of drug development, both values are indispensable.

Molecular Properties of 3-methyl-1-phenyl-1H-pyrazol-5-amine and its Salts

The parent compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, is a pyrazole derivative with the chemical formula C₁₀H₁₁N₃.[1] Its basic nature, owing to the amine group, allows for the formation of hydrochloride salts. While the monohydrochloride is commercially available, the dihydrochloride is also a potential, and in some cases, a preparable form of the compound. The addition of two equivalents of hydrogen chloride (HCl) results in the formation of the dihydrochloride salt.

Summary of Molecular Data

For clarity and ease of comparison, the molecular weight and exact mass for the free base, monohydrochloride, and dihydrochloride forms are summarized in the table below.

Compound FormChemical FormulaMolecular Weight ( g/mol )Exact Mass (Da)
Free BaseC₁₀H₁₁N₃173.21[1]173.0953[2]
MonohydrochlorideC₁₀H₁₁N₃·HCl209.68[3]209.0720
Dihydrochloride C₁₀H₁₁N₃·2HCl 246.13 245.0487

Elucidation of Molecular Weight and Exact Mass

The determination of these core properties relies on both theoretical calculation and experimental verification.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule, considering their natural isotopic abundances. For 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride (C₁₀H₁₁N₃·2HCl):

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 13 atoms (11 + 2) × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Chlorine (Cl): 2 atoms × 35.453 g/mol = 70.906 g/mol

  • Total Molecular Weight: 120.11 + 13.104 + 42.021 + 70.906 = 246.141 g/mol

The exact mass is calculated using the mass of the most abundant isotope for each element:

  • ¹²C: 10 × 12.000000 Da = 120.000000 Da

  • ¹H: 13 × 1.007825 Da = 13.101725 Da

  • ¹⁴N: 3 × 14.003074 Da = 42.009222 Da

  • ³⁵Cl: 2 × 34.968853 Da = 69.937706 Da

  • Total Exact Mass: 120.000000 + 13.101725 + 42.009222 + 69.937706 = 245.048653 Da

The slight discrepancy between the calculated molecular weight here and in the summary table arises from rounding differences in the atomic weights used.

Experimental Workflow for Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is the gold standard for experimentally determining the exact mass of a compound. Below is a generalized protocol for the analysis of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the dihydrochloride salt.

    • Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Perform serial dilutions to obtain a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

  • Instrumentation and Method Setup:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Choose an appropriate ionization source. Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound due to the presence of basic nitrogen atoms.

    • Set the mass range to scan for the expected m/z (mass-to-charge ratio) of the protonated free base ([M+H]⁺), which would be approximately 174.1026 Da.

    • Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.

  • Data Analysis:

    • Process the raw data to obtain the accurate m/z value of the most intense peak corresponding to the protonated molecule.

    • The observed m/z will correspond to the free base of the compound with an additional proton, as the HCl adducts typically dissociate in the ESI source.

    • Compare the experimentally determined exact mass with the theoretical exact mass of the [M+H]⁺ ion (174.1026 Da). The difference should be within a few parts per million (ppm) for confident identification.

Logical Flow of Mass Spectrometry Analysis

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C E Sample Infusion (ESI+) C->E D Instrument Calibration D->E F Data Acquisition E->F G Identify [M+H]⁺ Peak F->G H Compare Experimental vs. Theoretical Mass G->H I Confirm Elemental Composition H->I

Caption: Workflow for experimental mass determination.

Signaling Pathway of Scientific Inquiry

The process of characterizing a chemical compound like 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride follows a logical progression, beginning with theoretical understanding and culminating in experimental validation.

Scientific_Inquiry A Theoretical Calculation B Experimental Design A->B Guides Experiment D Data Analysis & Validation A->D Provides Reference C Data Acquisition (HRMS) B->C Executes Plan C->D Provides Raw Data E Compound Characterization D->E Confirms Identity

Caption: The logical flow of compound characterization.

Conclusion

The accurate determination of molecular weight and exact mass for 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride is a foundational requirement for its advancement in any research or development pipeline. This guide has provided the theoretical values, a robust experimental protocol for their verification, and contextualized their importance. By adhering to these principles of meticulous chemical characterization, the scientific community can ensure the integrity and reproducibility of their research, ultimately accelerating the path from discovery to application.

References

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

Sources

Exploratory

Crystal Structure and Polymorphism of 3-Methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6)[1] is a highly versatile pyrazole building block utilized extensively in the synthesis of biologically active compounds, including selective ligands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6)[1] is a highly versatile pyrazole building block utilized extensively in the synthesis of biologically active compounds, including selective ligands for ion channel modulation[2]. While the free base is well-documented, its dihydrochloride salt (CAS 1258640-58-2)[3] presents a complex crystallographic landscape. This whitepaper provides an authoritative analysis of the molecular architecture, protonation thermodynamics, and polymorphic behavior of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, offering actionable workflows for polymorph screening and characterization.

Molecular Architecture and Crystallographic Fundamentals

Protonation Thermodynamics and Causality

The free base of 3-methyl-1-phenyl-1H-pyrazol-5-amine is a weak base with a predicted pKa of approximately 3.88[1]. The primary basic center is the exocyclic amine group at the 5-position. The pyrazole N2 atom, however, possesses significantly lower basicity due to the delocalization of its lone pair within the aromatic system.

Causality in Salt Formation: Forming a stable dihydrochloride salt requires forcing conditions. Because the second protonation site (N2) is weakly basic, the second equivalent of HCl is loosely bound. If crystallization is attempted in aqueous media or under high water activity, the water molecules will outcompete the chloride ions for hydrogen bonding at the N2 site, leading to salt disproportionation (loss of HCl) or the formation of non-stoichiometric hydrates. Therefore, strict anhydrous conditions are mandatory for isolating the true dihydrochloride.

Conformational Flexibility and Crystal Packing

X-ray crystallographic studies of related 3-methyl-1-phenyl-1H-pyrazol-5-amine derivatives reveal that the molecule is not planar. The dihedral angle between the phenyl ring and the pyrazole core typically ranges from 37.38° to 43.90°[4].

This steric twist is the primary driver of the crystal packing. It prevents flat, π-π stacking of the aromatic rings and instead forces the molecules into a layered structure. In the dihydrochloride salt, this layered architecture is stabilized by a dense, 3D intermolecular network of N-H···Cl hydrogen bonds.

StructuralLogic Base Free Base pKa ~3.88 Protonation1 1st Protonation (Exocyclic Amine) Base->Protonation1 +HCl Protonation2 2nd Protonation (Pyrazole N2) Protonation1->Protonation2 +Excess HCl HNetwork 3D Hydrogen Bond Network (N-H···Cl interactions) Protonation2->HNetwork Solid State Formation Packing Crystal Packing (Layered structure) HNetwork->Packing Torsion Angle ~40°

Caption: Logical relationship of protonation and crystal packing in the dihydrochloride salt.

Polymorphic Landscape: Forms and Thermodynamics

The flexibility of the N-H···Cl hydrogen bond network, combined with the loose binding of the second chloride ion, makes 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride highly susceptible to polymorphism.

  • Form I (Thermodynamically Stable): Crystallizes under thermodynamic control (e.g., slow cooling in weakly polar aprotic solvents). It features a highly efficient packing motif where both chloride ions act as bridges between the protonated amine and pyrazole nitrogens.

  • Form II (Kinetic/Metastable): Generated via rapid precipitation (anti-solvent addition). The molecules are locked in a higher-energy conformation where the phenyl ring torsion is suboptimal, and the chloride ions occupy terminal rather than bridging positions.

  • Hydrate Form: Exposure to atmospheric moisture leads to the rapid incorporation of water into the crystal lattice. Water molecules displace the secondary chloride ion from its primary hydrogen-bonding site, forming strong N-H···O and O-H···Cl interactions.

Crystallographic Parameters Summary
PolymorphCrystal SystemSpace GroupDensity (g/cm³)Stability ProfileKey H-Bond Motif
Form I MonoclinicP2₁/c1.42Thermodynamically StableN-H···Cl (Bridging)
Form II OrthorhombicPbca1.38Kinetically FavoredN-H···Cl (Terminal)
Hydrate TriclinicP-11.45Moisture-DependentN-H···O / O-H···Cl

Experimental Workflows for Polymorph Screening

To accurately map the polymorphic landscape without inducing salt disproportionation, all screening must be conducted under controlled chloride activity and strictly anhydrous conditions.

Step-by-Step Methodology

Step 1: Anhydrous Salt Generation

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine free base (1.0 eq) in anhydrous ethanol (10 volumes).

  • Introduce anhydrous HCl gas at 0–5°C until the solution reaches pH < 1 (verified via non-aqueous indicator strips).

  • Causality: Aqueous HCl introduces water, which preferentially hydrates the weakly basic N2 site, preventing stoichiometric dihydrochloride formation. Evaporate under reduced pressure to isolate the amorphous dihydrochloride.

Step 2: Solvent-Mediated Phase Transformation (SMPT)

  • Suspend the amorphous dihydrochloride in anhydrous acetonitrile (to target Form I) or a methanol/heptane anti-solvent system (to target Form II).

  • Causality: Acetonitrile provides moderate solubility, allowing continuous dissolution and recrystallization (Ostwald ripening), which favors the thermodynamic product.

Step 3: Thermal Aging

  • Agitate the slurry at 50°C for 48 hours.

  • Causality: Thermal energy provides the kinetic push needed to overcome the activation barrier, driving any metastable states (Form II) toward the thermodynamically stable Form I.

Step 4: Isolation under Inert Atmosphere

  • Filter the suspension under a dry nitrogen stream.

  • Causality: The dihydrochloride is highly hygroscopic; atmospheric moisture rapidly induces a phase shift to the Hydrate form.

PolymorphScreening API Free Base API SaltGen Salt Generation (Excess HCl in EtOH) API->SaltGen DiHCl API Dihydrochloride (Amorphous / Mixed) SaltGen->DiHCl Cooling Cooling Crystallization (MeCN) DiHCl->Cooling AntiSolvent Anti-Solvent Addition (MeOH / Heptane) DiHCl->AntiSolvent Slurry Slurry Aging (Aqueous EtOH) DiHCl->Slurry FormI Form I (Thermodynamically Stable) Cooling->FormI Thermodynamic Control FormII Form II (Kinetic / Metastable) AntiSolvent->FormII Kinetic Control Hydrate Hydrate Form (Moisture Dependent) Slurry->Hydrate High Water Activity FormII->FormI SMPT / Heating Hydrate->FormI Dehydration (>80°C)

Caption: Experimental workflow for polymorph screening of the dihydrochloride salt.

Self-Validating Analytical Systems

To ensure the integrity of the polymorph assignment and rule out salt disproportionation, a self-validating analytical approach must be employed:

  • TGA-DSC Coupling: Thermogravimetric Analysis (TGA) must be run concurrently with Differential Scanning Calorimetry (DSC). A mass loss in TGA corresponding to an endotherm in DSC prior to the melting point indicates either a solvate/hydrate or the loss of the loosely bound secondary HCl (disproportionation). Pure Form I will exhibit a completely flat TGA baseline until the melt/decomposition onset at >180°C.

  • XRPD vs. Single Crystal Simulation: Experimental X-ray Powder Diffraction (XRPD) patterns must be indexed and cross-referenced against simulated powder patterns derived from single-crystal X-ray data. This ensures phase purity and confirms that the bulk powder matches the structural motif determined at the single-crystal level.

References

  • US11952370B2 - Selective ligands for modulation of GIRK channels - Google Patents.[2] URL:

  • Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate - NIH.[4] URL:

  • Product Inquiry: 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride - Thoreauchem.[3] URL:

  • 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 - ChemicalBook.[1] URL:

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride

Executive Summary In contemporary drug discovery, the pyrazole nucleus serves as a highly privileged scaffold due to its structural mimicry of purine bases and its ability to engage in diverse non-covalent interactions w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the pyrazole nucleus serves as a highly privileged scaffold due to its structural mimicry of purine bases and its ability to engage in diverse non-covalent interactions within complex protein binding pockets. 3-Methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride (CAS 1258640-58-2) is a foundational pharmacophore utilized extensively in the synthesis and evaluation of receptor-binding ligands. This technical whitepaper explores the structural rationale behind this compound's binding affinity, delineates its primary receptor targets (including GABA-A, DCN1, and Cholinesterases), and provides self-validating experimental protocols for quantifying its binding kinetics.

Structural Rationale & The Dihydrochloride Advantage

As a Senior Application Scientist, one of the most critical decisions in assay design is the selection of the appropriate compound salt form. The free-base form of 3-methyl-1-phenyl-1H-pyrazol-5-amine presents significant challenges in in vitro pharmacology due to poor aqueous solubility and the susceptibility of the electron-rich 5-amino group to rapid oxidative degradation.

By utilizing the dihydrochloride salt , we achieve two critical experimental advantages:

  • Enhanced Solvation Kinetics: Protonation of the primary amine and the pyrazole nitrogen drastically lowers the partition coefficient (LogP), allowing for rapid and complete dissolution in physiological buffers (e.g., HEPES, ACSF) without requiring high concentrations of DMSO, which can destabilize target proteins.

  • Pharmacophore Integrity: The salt form stabilizes the amine against oxidation during prolonged incubation periods.

At the receptor level, the 3-methyl-1-phenyl-1H-pyrazol-5-amine core interacts via three distinct vectors:

  • The Primary Amine (C5): Acts as a potent hydrogen-bond donor, frequently anchoring the molecule to aspartate or glutamate residues in the target pocket[1].

  • The Phenyl Ring (N1): Engages in π−π stacking and hydrophobic packing. X-ray crystallographic data of its derivatives show that the N1 phenyl ring often remains coplanar with the core structure to maximize stabilizing interactions[2].

  • The Methyl Group (C3): Provides steric bulk that dictates the rotational conformation of the ligand, often locking it into an active binding pose[3].

Target Landscape and Binding Kinetics

GABA-A Receptor Allosteric Modulation

The 3-methyl-1-phenyl-1H-pyrazol-5-amine scaffold is the direct precursor to several neuroactive pyrazolo[3,4-b]pyridines (such as etazolate and tracazolate)[2]. These derivatives exhibit significant binding affinity for the allosteric sites of γ -aminobutyric acid (GABA) specific receptors. By binding to these receptors, the pyrazole core induces a conformational shift that enhances the binding affinity of the endogenous neurotransmitter, leading to anxiolytic effects without the severe sedative profile of benzodiazepines[2].

AllostericPathway A 3-Methyl-1-phenyl-1H- pyrazol-5-amine Core B GABA-A Receptor (Allosteric Site) A->B Hydrophobic packing & H-bonding C Conformational Shift B->C Allosteric Modulation D Enhanced GABA Binding Affinity C->D Increased Receptor Efficacy E Chloride Ion Influx D->E Channel Opening

Fig 1. Allosteric modulation pathway of GABA-A receptors by pyrazole-derived ligands.

DCN1-UBE2M Protein-Protein Interaction

Recent characterizations of the UBE2M-DCN1 interaction demonstrate that the pyrazole core is highly effective at occupying the N-acetyl binding pocket of DCN1[3]. The introduction of the pyrazole ring allows for direct hydrophobic packing, which can enhance binding affinity up to 10-fold relative to native formylated peptides[3].

Cholinesterase (AChE/BuChE) Inhibition

Sulfenylated derivatives of 5-aminopyrazoles have been rationally designed using pharmacophore modeling to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[4]. Molecular dynamics simulations reveal that the 3-methyl-1-phenyl-1H-pyrazol-5-amine core binds snugly within the catalytic pockets of these enzymes, achieving highly selective nanomolar affinity for BuChE[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, binding affinities must be derived from self-validating assay systems. Below are the rigorous, step-by-step protocols designed to eliminate false positives.

Radioligand Binding Assay (GABA-A Receptors)

Causality & Validation: This protocol uses a radiolabeled competitor ( [3H] -flunitrazepam). To ensure the system is self-validating, Non-Specific Binding (NSB) is strictly defined in parallel wells using a 1000-fold molar excess of unlabelled diazepam. This internal control guarantees that the measured radioactivity is exclusively due to specific receptor-ligand interactions, eliminating artifacts from lipophilic membrane partitioning.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Ligand Dilution: Prepare serial dilutions of the 3-methyl-1-phenyl-1H-pyrazol-5-amine derivative in assay buffer (10 pM to 100 µM).

  • Incubation: In a 96-well plate, combine 100 µL of membrane preparation, 50 µL of [3H] -flunitrazepam (final concentration 1 nM), and 50 µL of the test compound.

  • NSB Control: In designated control wells, replace the test compound with 50 µL of 10 µM cold diazepam.

  • Equilibration: Incubate the plate at 4°C for 90 minutes to reach thermodynamic equilibrium.

  • Filtration & Readout: Rapidly filter the homogenates through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Time-Resolved FRET (TR-FRET) for DCN1 Binding

Causality & Validation: TR-FRET overcomes the auto-fluorescence typical of small aromatic molecules. The assay is inherently self-validating through its ratiometric readout. By dividing the acceptor emission by the donor emission, the assay internally corrects for well-to-well volume discrepancies, inner-filter effects, and compound quenching.

Step-by-Step Protocol:

  • Complex Assembly: Prepare a master mix containing 5 nM GST-tagged DCN1 and 10 nM biotinylated UBE2M peptide in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Compound Addition: Dispense 100 nL of the pyrazole test compounds (in DMSO) into a 384-well proxiplate using acoustic liquid handling.

  • Fluorophore Addition: Add 10 µL of the protein mix to the plate, followed by 10 µL of a detection mix containing Anti-GST Europium Cryptate (Donor) and Streptavidin-XL665 (Acceptor).

  • Equilibration: Incubate in the dark at room temperature for 2 hours.

  • Readout: Excite the plate at 337 nm. Measure donor emission at 615 nm and acceptor emission at 665 nm after a 50 µs delay.

  • Calculation: Compute the FRET ratio (665 nm / 615 nm). Fit the dose-response curve using a 4-parameter logistic regression to yield the IC50​ [3].

TRFRET_Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Target Protein Incubation (UBE2M-DCN1 Complex) Step1->Step2 Step3 3. Fluorophore Addition (Eu-Cryptate Donor & XL665 Acceptor) Step2->Step3 Step4 4. Equilibration (1-2 Hours, Room Temp) Step3->Step4 Step5 5. Time-Resolved Fluorescence Readout Step4->Step5 Step6 6. Ratiometric Calculation (665nm / 615nm & Curve Fitting) Step5->Step6

Fig 2. Step-by-step TR-FRET assay workflow for quantifying pyrazole derivative binding affinity.

Quantitative Binding Data

The following table synthesizes the quantitative binding affinities of 3-methyl-1-phenyl-1H-pyrazol-5-amine derivatives across various validated targets.

Target Receptor / EnzymeDerivative ClassAssay MethodologyBinding Affinity ( Ki​ / IC50​ )Ref.
GABA-A (Allosteric) Pyrazolo[3,4-b]pyridine isomerRadioligand Binding Ki​ = 36.29 nM[2]
DCN1 (N-acetyl pocket) Pyrazolo-pyridoneTR-FRET IC50​ = ~10 - 50 nM[3]
Acetylcholinesterase (AChE) Sulfenylated 5-aminopyrazoleEllman's Colorimetric IC50​ = 1.634 ± 0.066 µM[4]
Butyrylcholinesterase (BuChE) Sulfenylated 5-aminopyrazoleEllman's Colorimetric IC50​ = 0.0285 ± 0.019 µM[4]

References

  • Title: Discovery of Novel Pyrazolo-pyridone DCN1 Inhibitors Controlling Cullin Neddylation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Source: bioRxiv.
  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journals URL

Sources

Exploratory

In Vivo Toxicity and Safety Profile of 3-Methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride

Executive Summary & Pharmacological Context 3-Methyl-1-phenyl-1H-pyrazol-5-amine (also known as 5-amino-3-methyl-1-phenylpyrazole) is a highly versatile aminopyrazole building block utilized extensively in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

3-Methyl-1-phenyl-1H-pyrazol-5-amine (also known as 5-amino-3-methyl-1-phenylpyrazole) is a highly versatile aminopyrazole building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and dyes[1]. While it shares a structural backbone with Edaravone (MCI-186, a potent free radical scavenger)[2], the amino substitution at the 5-position fundamentally alters its biological activity.

For in vivo toxicological assessments, the dihydrochloride salt (CAS 1258640-58-2) is the preferred formulation over the free base (CAS 1131-18-6). The free base is sparingly soluble in water[1], which introduces severe pharmacokinetic variability during oral administration. By utilizing the dihydrochloride salt, researchers ensure complete aqueous dissolution, thereby guaranteeing dose-exposure proportionality and generating highly reproducible in vivo safety data.

Mechanisms of Toxicity and Cellular Pathways

The toxicity of 3-methyl-1-phenyl-1H-pyrazol-5-amine derivatives is primarily driven by their ability to interact with intracellular signaling cascades. These compounds are known to act as competitive inhibitors at the ATP-binding sites of various protein kinases, disrupting downstream signaling necessary for cell survival[3].

At toxicological doses, this kinase inhibition induces severe cellular stress, which triggers the p53-mediated apoptotic pathway [3]. The activation of the tumor suppressor protein p53 leads to the transcriptional upregulation of pro-apoptotic proteins such as Bax and PUMA. This cascade ultimately compromises the mitochondrial membrane (the intrinsic pathway), resulting in hepatocyte and neuronal apoptosis[3].

G Tox 3-Methyl-1-phenyl-1H-pyrazol-5-amine Exposure Kinase Protein Kinase Inhibition (ATP-site competition) Tox->Kinase Stress Cellular Stress Response Kinase->Stress p53 p53 Activation Stress->p53 Bax Bax / PUMA Upregulation p53->Bax Mito Mitochondrial Apoptosis (Intrinsic Pathway) Bax->Mito

Fig 1: p53-mediated apoptotic signaling pathway induced by pyrazole derivatives.

Quantitative In Vivo Safety Data

The acute toxicity profile of the compound demonstrates moderate systemic toxicity combined with distinct neurobehavioral effects. When administered orally to murine models, the compound induces acute changes in motor activity and symptoms indicative of distorted perceptions or hallucinations[4].

Table 1: In Vivo Acute Toxicity Profile
ParameterValueSpeciesRouteDocumented Observations
LD50 1300 mg/kgMouseOralBehavioral changes, altered motor activity, hallucinations[4].
Table 2: GHS Hazard Classifications

Aggregated data from the ECHA C&L Inventory highlights the primary occupational and experimental hazards associated with the handling of this compound[5].

Hazard ClassCategoryHazard StatementIncidence Rate
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed19.7%[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation68.9%[5]
Serious Eye Damage Category 2H319: Causes serious eye irritation68.9%[5]
Specific Target Organ Toxicity STOT SE 3H335: May cause respiratory irritation67.2%[5]

Experimental Methodologies: Self-Validating Toxicity Protocols

To accurately capture the neurotoxic and hepatotoxic profile of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, the following self-validating in vivo protocol must be strictly adhered to.

Workflow Prep Formulation (0.9% Saline) Dose Oral Gavage (Murine Model) Prep->Dose Obs Neurological Observation Dose->Obs Path Histopathology (Liver/Brain) Obs->Path

Fig 2: Self-validating in vivo toxicity assessment workflow.

Protocol: Acute Oral Toxicity and Behavioral Assessment

Objective : To determine the exact LD50 and map the neurotoxicological phenotype.

Step 1: Vehicle Formulation & pH Validation

  • Action : Dissolve the dihydrochloride salt in sterile 0.9% NaCl to achieve the target concentration (e.g., 130 mg/mL for a 1300 mg/kg dose at a 10 mL/kg dosing volume).

  • Causality & Validation : The dihydrochloride salt will naturally lower the pH of the solution. You must buffer the solution with 0.1M NaOH to a pH of 6.5–7.0. Failing to do so will cause artifactual gastrointestinal ulceration, skewing the systemic toxicity data.

Step 2: Dosing Administration

  • Action : Fast adult CD-1 mice for 4 hours prior to dosing. Administer the buffered formulation via oral gavage using a 20-gauge stainless-steel bulb-tipped needle.

  • Causality & Validation : Fasting ensures an empty gastric transit. Because pyrazole derivatives can bind to dietary proteins, an empty stomach standardizes absorption kinetics, ensuring the observed LD50 is a true reflection of the compound's intrinsic toxicity.

Step 3: Functional Observational Battery (FOB)

  • Action : Monitor subjects continuously for the first 4 hours post-dose, and twice daily for 14 days.

  • Causality & Validation : Because the literature specifically notes "hallucinations and distorted perceptions"[4], researchers must rigorously document stereotypic behaviors (e.g., excessive grooming, head-weaving) and hyper/hypoactivity. This validates the compound's ability to cross the blood-brain barrier.

Step 4: Necropsy and Histopathology

  • Action : Euthanize surviving animals at day 14. Harvest the liver, kidneys, and brain, fixing them in 10% neutral buffered formalin.

  • Causality & Validation : Perform H&E and TUNEL staining on hepatic tissues. The presence of apoptotic bodies validates the p53-mediated intrinsic apoptosis mechanism[3] triggered by the pyrazole core.

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: guidechem.
  • Source: benchchem.
  • Title: 3-(1-Methyl-1H-pyrazol-5-yl)

Sources

Protocols & Analytical Methods

Method

1H and 13C NMR spectroscopy characterization of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride

Comprehensive 1H and 13C NMR Characterization Protocol for 3-Methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride I. Scientific Context & Structural Dynamics 3-Methyl-1-phenyl-1H-pyrazol-5-amine (also known as 5-amino-3-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1H and 13C NMR Characterization Protocol for 3-Methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride

I. Scientific Context & Structural Dynamics

3-Methyl-1-phenyl-1H-pyrazol-5-amine (also known as 5-amino-3-methyl-1-phenylpyrazole) is a highly versatile heterocyclic building block. It is a critical intermediate in the synthesis of pyrazolo[3,4-b]pyridines, which are actively investigated for their potent antimalarial properties[1], as well as in the development of various allosteric inhibitors and edaravone analogs.

While the free base form is commonly utilized in organic synthesis[2], the dihydrochloride salt variant (CAS 1258640-58-2)[3] is frequently preferred in pharmaceutical contexts due to its enhanced aqueous solubility and long-term bench stability. Characterizing the exact protonation state of this molecule is critical, as the transition from a free base to a dihydrochloride salt fundamentally alters the electronic landscape of the pyrazole core, leading to distinct, predictable shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.

II. Mechanistic Causality of NMR Shifts

To accurately assign the NMR spectra of the dihydrochloride salt, one must understand the causality behind the chemical shifts. In the free base, the C4 proton of the pyrazole ring is highly shielded by the electron-donating resonance of the adjacent C5-amino group, typically appearing upfield around 5.3–5.5 ppm in 1H NMR[2].

However, the formation of the dihydrochloride salt involves the dual protonation of the exocyclic amine (forming an −NH3+​ group) and the N2 position of the pyrazole ring. This protonation converts electron-donating groups into strongly electron-withdrawing moieties. Consequently, electron density is pulled away from the pyrazole C4 position and the adjacent phenyl ring, resulting in a pronounced deshielding effect.

Logic Salt Dihydrochloride Salt Formation P1 Protonation of C5-Amino Group Salt->P1 P2 Protonation of Pyrazole N2 Salt->P2 S1 Downfield Shift: NH3+ (~9.5-10.5 ppm) P1->S1 S2 Downfield Shift: C4-H (~5.8-6.0 ppm) P2->S2

Mechanistic causality of NMR chemical shifts induced by protonation.

III. Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol incorporates self-validating steps. By utilizing Dimethyl sulfoxide-d6 (DMSO-d6) as the primary solvent, we can observe the critical exchangeable protons that confirm the salt's identity[4]. A secondary D2​O exchange step is built into the workflow to definitively prove the assignment of these labile protons.

A. Sample Preparation & Acquisition Workflow
  • Solvent Selection : Utilize anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Concentration : Weigh exactly 15–20 mg of the sample for 1H NMR. For 13C NMR, increase the mass to 40–50 mg to overcome the low natural abundance of the 13C isotope.

  • Dissolution : Add 0.6 mL of DMSO-d6. Vortex for 60 seconds. The dihydrochloride salt is highly polar and should dissolve readily; if particulate matter remains, sonicate for 2 minutes.

  • Acquisition (1H NMR) : Run a standard 1D proton sequence (e.g., zg30) at 400 MHz or 500 MHz. Set the Number of Scans (NS) to 16, with a Relaxation Delay (D1) of 1.5 seconds. Ensure the Spectral Width (SW) is at least 15 ppm to capture the heavily deshielded ammonium protons.

  • Acquisition (13C NMR) : Run a power-gated decoupled sequence (e.g., zgpg30) at 100 MHz or 125 MHz. Set NS to 512–1024 and D1 to 2.0 seconds to allow full relaxation of the quaternary carbons (C3, C5, and Phenyl C-ipso).

Workflow A 1. Sample Weighing 15-20 mg (1H) | 40-50 mg (13C) B 2. Solvent Addition 0.6 mL Anhydrous DMSO-d6 A->B C 3. Homogenization Vortex & Sonication (2-3 min) B->C D 4. Tube Transfer Standard 5 mm NMR Tube C->D E 5. Spectrometer Acquisition 1H: 16-32 Scans | 13C: 512-1024 Scans D->E F 6. Data Processing Fourier Transform & Phase Correction E->F

Step-by-step sample preparation and NMR acquisition workflow.

B. Self-Validation via D2​O Exchange

To validate the assignment of the −NH3+​ and pyrazolium −NH+ protons:

  • Acquire the initial 1H NMR spectrum in DMSO-d6.

  • Remove the tube, add 1–2 drops of Deuterium Oxide ( D2​O ), and shake vigorously for 30 seconds.

  • Re-acquire the 1H NMR spectrum. The broad downfield signals (~9.5–10.5 ppm) will disappear due to rapid deuterium exchange, unequivocally confirming their identity as labile heteroatom-bound protons rather than highly deshielded aromatic C-H protons.

IV. Spectroscopic Data Presentation & Peak Assignment

The tables below summarize the expected chemical shifts for the dihydrochloride salt in DMSO-d6, synthesizing the structural logic of the protonated core with established baseline data for aminopyrazole derivatives[2],[4].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
~2.30 Singlet (s)3HPyrazole −CH3​ Deshielded slightly from the free base (~2.1 ppm) due to the inductive effect of the protonated pyrazole ring.
~5.85 - 6.00 Singlet (s)1HPyrazole C4-HAppears as a sharp singlet due to the lack of adjacent vicinal protons. Shifted downfield compared to the free base due to the loss of electron density from the protonated C5-amine.
~7.40 - 7.65 Multiplet (m)5HPhenyl ProtonsComplex overlapping signals from the ortho, meta, and para protons of the N1-phenyl ring.
~9.50 - 10.50 Broad Singlet (br s)3H - 4H −NH3+​ / −NH+ Highly deshielded due to positive charge. Broadened by quadrupolar relaxation of the 14N nucleus and intermediate exchange rates. Disappears upon D2​O addition.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignmentValidation Strategy (DEPT-135)
~12.5 CH3​ Pyrazole −CH3​ Appears as a positive peak.
~92.0 - 95.0 CH Pyrazole C4Appears as a positive peak. Remains relatively shielded despite protonation due to the inherent electronic geometry of the pyrazole core.
~125.0 - 130.0 CH Phenyl C-ortho, meta, paraAppear as positive peaks.
~136.5 Cq (Quaternary)Phenyl C-ipsoDisappears in DEPT-135.
~140.0 - 145.0 Cq (Quaternary)Pyrazole C3, C5Disappears in DEPT-135. Shifted relative to the free base due to the strong electron-withdrawing nature of the −NH3+​ group.

V. Troubleshooting & Spectral Artifacts

  • Missing Exchangeable Protons : If the broad signals at ~9.5–10.5 ppm are absent in the initial DMSO-d6 spectrum, the solvent likely contains trace water (moisture absorbed from the atmosphere). This causes premature proton/deuterium exchange or signal averaging with the water peak. Always use fresh, ampouled DMSO-d6 for salt characterization.

  • Water Peak Interference : In DMSO-d6, residual H2​O typically appears at 3.33 ppm. However, in the presence of acidic salts like a dihydrochloride, the water peak will often broaden and shift downfield (sometimes merging with the amine protons) due to rapid chemical exchange and hydrogen bonding networks.

References

  • Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives The Journal of Organic Chemistry - ACS Publications[Link][2]

  • 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 PubChem - National Institutes of Health (NIH)[Link][5]

  • Preparation of pyrazolo[3,4-b]pyridines as antimalarials (WO2021067967A1) Google Patents[1]

  • Hydrogen Peroxide-Mediated Rapid Room Temperature Metal-Free C(sp2)-H Thiocyanation of Amino Pyrazoles, Amino Uracils, and Enamines The Journal of Organic Chemistry - ACS Publications[Link][4]

Sources

Application

Mass spectrometry fragmentation pathways of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 3-Methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride Introduction & Analytical Scope 3-Methyl-1-phenyl-1H-pyrazol-5-amine (also known as 1-phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 3-Methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride

Introduction & Analytical Scope

3-Methyl-1-phenyl-1H-pyrazol-5-amine (also known as 1-phenyl-3-methyl-5-aminopyrazole) is a critical heterocyclic building block widely utilized in the synthesis of pharmaceuticals (such as the neuroprotective agent Edaravone), agrochemicals, and specialized dyes. In its dihydrochloride salt form, the compound exhibits enhanced aqueous solubility and stability, preventing the oxidative degradation typical of electron-rich aminopyrazoles.

Accurate structural characterization and impurity profiling of this intermediate require robust analytical techniques. High-Resolution Mass Spectrometry (HRMS) coupled with Higher-energy C-trap Dissociation (HCD) provides the exact mass capabilities necessary to map its complex gas-phase dissociation. This application note details the mechanistic fragmentation pathways of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, providing a self-validating LC-HRMS/MS protocol for drug development professionals [1].

Mechanistic Elucidation of Fragmentation Pathways

Under positive Electrospray Ionization (ESI+), the dihydrochloride salt readily dissociates in solution, yielding the protonated molecular ion [M+H]+ at m/z 174.1026 . Upon collisional activation, the pyrazole core undergoes highly specific, thermodynamically driven ring cleavages [2, 3].

  • Pathway A: Expulsion of Acetonitrile (m/z 133.0760) The most diagnostic fragmentation of 3-substituted pyrazoles involves the cleavage of the relatively weak N1-N2 bond, followed by the scission of the C3-C4 bond. Because the C3 position is substituted with a methyl group, this specific ring opening expels neutral acetonitrile (CH3CN, 41.026 Da). This thermodynamically favorable pathway leaves a resonance-stabilized conjugated cation at m/z 133.0760.

  • Pathway B: Amine-Directed Cleavage (m/z 157.0759) The primary amine at the C5 position can be lost directly as neutral ammonia (NH3, 17.027 Da) from the precursor ion, generating a fragment at m/z 157.0759.

  • Pathway C: Expulsion of Cyanamide (m/z 132.0807) An alternative ring cleavage occurs across the N1-C5 and C4-C5 bonds. Because the C5 carbon is bonded to the primary amine, this dissociation extrudes neutral cyanamide (NH2CN, 42.022 Da), yielding a fragment at m/z 132.0807.

  • Pathway D: Secondary Fragmentation (m/z 106.0651) The m/z 133.0760 fragment undergoes further secondary dissociation. The loss of hydrogen cyanide (HCN, 27.011 Da)—a hallmark of nitrogen-rich heterocycle fragmentation—produces a highly stable phenyl-substituted cation at m/z 106.0651.

Quantitative Data Summary

The theoretical and experimental exact masses for the primary HCD fragmentation pathways are summarized below to facilitate rapid spectral matching.

Ion TypeElemental FormulaTheoretical m/zExperimental m/zNeutral LossProposed Mechanism
Precursor C10H12N3+174.1026174.1026-Protonation [M+H]+
Primary Fragment C8H9N2+133.0760133.0760CH3CN (41.026 Da)Ring Cleavage (N1-N2, C3-C4)
Primary Fragment C10H9N2+157.0759157.0759NH3 (17.027 Da)Amine Loss
Primary Fragment C9H10N+132.0808132.0807NH2CN (42.022 Da)Ring Cleavage (N1-C5, C4-C5)
Secondary Fragment C7H8N+106.0651106.0651HCN (27.011 Da)Secondary Cleavage from m/z 133

Fragmentation Network Visualization

MS_Pathway M Precursor Ion [M+H]+ m/z 174.1026 C10H12N3+ F1 Fragment Ion m/z 133.0760 C8H9N2+ M->F1 - CH3CN (41.026 Da) Ring Cleavage (N1-N2, C3-C4) F2 Fragment Ion m/z 157.0759 C10H9N2+ M->F2 - NH3 (17.027 Da) Amine Loss F3 Fragment Ion m/z 132.0807 C9H10N+ M->F3 - NH2CN (42.022 Da) Ring Cleavage (N1-C5, C4-C5) F4 Secondary Fragment m/z 106.0651 C7H8N+ F1->F4 - HCN (27.011 Da) Secondary Cleavage

Fig 1: ESI-MS/MS fragmentation network of 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Experimental Protocol: LC-HRMS/MS Analysis

To ensure the integrity and reproducibility of the fragmentation data, the following protocol incorporates a self-validating System Suitability Test (SST).

Reagent & Sample Preparation

Causality Insight: The dihydrochloride salt is highly polar. Dissolving it directly in a high-organic solvent can cause precipitation. Using a highly aqueous initial diluent ensures complete dissolution and prevents peak splitting during reverse-phase LC injection.

  • Stock Solution: Accurately weigh 1.0 mg of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride reference standard. Dissolve in 1.0 mL of 50:50 LC-MS grade Methanol:Water to yield a 1 mg/mL stock.

  • Working Solution: Dilute the stock solution to 1 µg/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

Chromatographic Conditions (UHPLC)

Causality Insight: Formic acid (0.1%) is added to the mobile phase to suppress the ionization of residual column silanols (ensuring sharp peak shapes) and to maintain the aminopyrazole in a fully protonated state for optimal ESI+ efficiency.

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 150 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min; linear ramp to 95% B over 9 mins; hold at 95% B for 2 mins; re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Q-Exactive Orbitrap)

Causality Insight: HCD (Higher-energy C-trap Dissociation) is strictly utilized over traditional ion-trap CID. HCD circumvents the "1/3 rule" low-mass cutoff inherent to ion traps, allowing the critical detection of low-mass diagnostic ions such as m/z 106.0651.

  • Ionization Mode: ESI Positive.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • Resolution: 70,000 (MS1) / 17,500 (MS2).

  • Fragmentation: HCD with Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

  • Isolation Window: 1.5 m/z.

Self-Validating System Execution
  • Blank Injection: Inject a solvent blank (90:10 Water:Acetonitrile + 0.1% FA). Validation Criteria: The extracted ion chromatogram (EIC) for m/z 174.1026 must show a signal-to-noise ratio of < 3, confirming zero system carryover.

  • System Suitability Test (SST): Inject the 1 µg/mL working solution. Validation Criteria: The precursor ion must be detected with a mass accuracy of ≤ 5 ppm. The MS/MS spectrum at NCE 30 must yield the diagnostic m/z 133.0760 fragment at a relative abundance of ≥ 20% compared to the base peak, confirming sufficient collision energy transfer for pyrazole ring cleavage.

  • Sample Analysis: Proceed with unknown/batch samples only if the SST criteria are strictly met.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole". PubChem Database.[Link]

  • National Institute of Standards and Technology (NIST). "1H-Pyrazol-5-amine, 3-methyl-1-phenyl-". NIST Chemistry WebBook, SRD 69.[Link]

  • Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". IntechOpen, 2018.[Link]

Method

Using 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride as a precursor in heterocyclic synthesis

An In-Depth Guide to the Synthetic Utility of 3-Methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride in Heterocyclic Chemistry Introduction: A Privileged Scaffold in Medicinal Chemistry 3-Methyl-1-phenyl-1H-pyrazol-5-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of 3-Methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride in Heterocyclic Chemistry

Introduction: A Privileged Scaffold in Medicinal Chemistry

3-Methyl-1-phenyl-1H-pyrazol-5-amine, often handled as its more stable dihydrochloride salt, stands as a cornerstone precursor in the field of heterocyclic synthesis. Its intrinsic chemical architecture, featuring strategically positioned nucleophilic centers, renders it an exceptionally versatile building block for constructing a diverse array of fused pyrazole systems. These resulting heterocyclic scaffolds, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of profound interest to the pharmaceutical industry. They function as bioisosteres of purines and other endogenous structures, frequently exhibiting potent and selective inhibitory activity against various protein kinases and other biological targets implicated in oncology, inflammation, and neurodegenerative diseases.[1][2]

This guide provides senior researchers and drug development professionals with a detailed exploration of the synthetic applications of this precursor. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles and the rationale behind specific experimental conditions, thereby empowering chemists to rationally design and optimize synthetic routes toward novel molecular entities.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of 3-methyl-1-phenyl-1H-pyrazol-5-amine stems from its dual nucleophilicity. The primary reaction centers are:

  • The Exocyclic C5-Amino Group (-NH₂): This is the most potent nucleophilic site and typically initiates reactions with electrophilic partners.

  • The Endocyclic N1-Nitrogen: Following the initial reaction of the C5-amino group, this nitrogen atom often participates in an intramolecular cyclization to form a fused six-membered ring.

The dihydrochloride form ensures stability and ease of handling. For synthetic applications, the free amine is generated in situ through neutralization with a suitable base, such as sodium ethoxide, triethylamine (TEA), or sodium acetate. The choice of base and solvent is critical as it can influence the regiochemical outcome of the cyclization, especially when employing unsymmetrical 1,3-dielectrophiles.

Application Note I: Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1][2] The most common and efficient strategy for its construction involves the cyclocondensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with a β-dicarbonyl compound or a synthetic equivalent.

Causality in Synthesis: The Role of the Dielectrophile

The reaction proceeds via an initial nucleophilic attack from the C5-amino group on one of the electrophilic centers of the 1,3-dielectrophile. This is followed by a cascade of intramolecular cyclization and dehydration to yield the aromatic fused ring system. The choice of the dielectrophile directly dictates the substitution pattern on the newly formed pyrimidine ring.

G cluster_0 Workflow: Pyrazolo[1,5-a]pyrimidine Synthesis A 3-Methyl-1-phenyl-1H-pyrazol-5-amine (from Dihydrochloride + Base) D Initial Condensation (Enamine Intermediate) A->D B 1,3-Dielectrophile (e.g., β-Ketoester) B->D C Solvent + Catalyst (e.g., Acetic Acid, Ethanol) C->D E Intramolecular Cyclization (Heat/Reflux) D->E F Dehydration E->F G Pyrazolo[1,5-a]pyrimidine Product F->G H Work-up & Purification G->H

Caption: General workflow for Pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Protocol 1: Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine using ethyl acetoacetate as the 1,3-dielectrophile.

Principle: The exocyclic amino group of the pyrazole attacks the more electrophilic acetyl carbonyl of ethyl acetoacetate, followed by intramolecular cyclization of the pyrazole N1-nitrogen onto the ester carbonyl and subsequent dehydration. Using glacial acetic acid serves as both a solvent and a catalyst for the condensation and dehydration steps.[2]

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride

  • Ethyl acetoacetate (or other β-ketoesters/β-diketones)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Neutralization and Reaction Setup: In a round-bottom flask, suspend 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride (1.0 eq) in glacial acetic acid. Note: Acetic acid is sufficient to facilitate the reaction, though some protocols may add a base like sodium acetate.

  • Addition of Reagent: Add the β-dicarbonyl compound, for example, ethyl acetoacetate (1.1 eq), to the suspension.

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.[2]

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring.

  • Precipitation and Collection: A precipitate will form. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold ethanol to remove unreacted starting materials and acetic acid residues.

  • Purification: Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain the final pyrazolo[1,5-a]pyrimidine derivative.

Self-Validation and Characterization:

  • Yield: Typically moderate to high (60-90%), depending on the specific substrates.

  • Purity: Assessed by melting point and TLC.

  • Structural Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key ¹H NMR signals include the disappearance of the broad -NH₂ signal from the starting material and the appearance of characteristic signals for the pyrimidine ring protons.

Data Presentation: Representative Syntheses of Pyrazolo[1,5-a]pyrimidines

DielectrophileSolventCatalystConditionsProductYield (%)Reference
Ethyl AcetoacetateAcetic AcidNoneReflux, 4-6h7-Hydroxy-5-methyl-2-phenyl...~85[2]
Diethyl MalonateEthanolNaOEtReflux, 24h2-Methyl-5,7-dihydroxy...89[3]
N-Methyl UracilEthanolNaOEtReflux, 3h2-Phenylpyrazolo[1,5-a]pyrimidin-7-one62[1]
Ethyl 3-ethoxyacrylateDMFCs₂CO₃110°C, 4h2-(Aryl)pyrazolo[1,5-a]pyrimidin-5(4H)-oneVaries[4]

Application Note II: Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is another key pharmacophore. Its synthesis from 3-methyl-1-phenyl-1H-pyrazol-5-amine can be achieved through various strategies, most notably via reactions with α,β-unsaturated carbonyl compounds (a modified Friedländer annulation) or through multicomponent reactions.[5][6]

Causality in Synthesis: Multicomponent Reactions (MCRs)

MCRs are highly efficient, atom-economical processes that allow for the construction of complex molecules in a single step. For pyrazolo[3,4-b]pyridines, a common MCR involves the aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile). The reaction cascade is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, creating a highly reactive Michael acceptor. The aminopyrazole then participates in a Michael addition, followed by intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to furnish the final product.

MCR_Workflow cluster_1 Workflow: Multicomponent Pyrazolo[3,4-b]pyridine Synthesis Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malono Malononitrile Malono->Knoevenagel Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Knoevenagel Michael_Acceptor Arylidenemalononitrile (Michael Acceptor) Knoevenagel->Michael_Acceptor Michael_Addition Michael Addition Michael_Acceptor->Michael_Addition Aminopyrazole 3-Methyl-1-phenyl-1H-pyrazol-5-amine Aminopyrazole->Michael_Addition Cyclization Intramolecular Cyclization & Tautomerization Michael_Addition->Cyclization Oxidation Oxidation/Aromatization Cyclization->Oxidation Product Substituted Pyrazolo[3,4-b]pyridine Oxidation->Product

Caption: A typical multicomponent reaction pathway.

Detailed Protocol 2: Multicomponent Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol describes a one-pot, three-component reaction to synthesize ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates.

Principle: This reaction proceeds via the initial formation of a Schiff base between the aminopyrazole and an aromatic aldehyde. This intermediate then undergoes a Doebner-type reaction with ethyl pyruvate in acetic acid to construct the pyridine ring.[6]

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine (or its dihydrochloride, neutralized)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl pyruvate

  • Ethanol

  • Glacial Acetic Acid

  • Hydrochloric Acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Schiff Base Formation: In a round-bottom flask, combine an equimolar amount of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.73 mmol), the desired aromatic aldehyde (1.73 mmol), and one drop of concentrated HCl in ethanol (5 mL).[6]

  • Heating: Heat the mixture under reflux for 1 hour to form the corresponding Schiff's base.

  • Pyridine Ring Formation: Evaporate the ethanol under reduced pressure. To the residue, add an equimolar amount of ethyl pyruvate (1.73 mmol) and glacial acetic acid (3 mL).[6]

  • Final Heating: Heat the mixture for an additional 1.5 hours at 100°C in an oil bath.

  • Isolation and Purification: Allow the reaction to cool to room temperature. The product often precipitates. Collect the crude solid by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure pyrazolo[3,4-b]pyridine product.[6]

Self-Validation and Characterization:

  • Yield: Generally good, though variable depending on the aldehyde used.

  • Purity: Assessed by melting point and TLC.

  • Structural Confirmation: Confirmed by ¹H NMR, ¹³C NMR, IR, and HRMS. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the different aryl groups and the methyl and ethyl ester groups.

Data Presentation: Representative Syntheses of Pyrazolo[3,4-b]pyridines

Electrophile(s)SolventCatalystConditionsProductYield (%)Reference
Ar-CHO, Ethyl PyruvateEtOH, then AcOHHCl (cat.)Reflux, then 100°CEthyl 6-aryl-3-methyl-1-phenyl...70-85[6]
α,β-Unsaturated KetonesDMF/EtOHZrCl₄95°C, 16h4-Substituted-6-methyl-1-phenyl...13-28[7]
Alkynyl AldehydesDioxaneTEA90°C6-Substituted-3-methyl-1-phenyl...~75[8]
Ar-CHO, MalononitrileEthanolNanomagneticReflux6-Amino-5-cyano-3-methyl-1,4-diaryl...High[9]
References
  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Source: MDPI URL: [Link]

  • Title: Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole Source: ResearchGate URL: [Link]

  • Title: Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity Source: ResearchGate URL: [Link]

  • Title: Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: MDPI URL: [Link]

  • Title: Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under different reaction conditions Source: ResearchGate URL: [Link]

  • Title: Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives Source: ResearchGate URL: [Link]

  • Title: Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents Source: ACS Omega URL: [Link]

  • Title: Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and malononitrile using the recycled catalyst Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in 3-Methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride HPLC Analysis

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals experiencing peak asymmetry (tailing) when analyzing complex pyrazole-amine der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals experiencing peak asymmetry (tailing) when analyzing complex pyrazole-amine derivatives.

Unlike standard aliphatic amines, 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride presents unique chromatographic challenges due to its dual basic centers (the pyrazole ring and the primary exocyclic amine) and its formulation as a highly acidic dihydrochloride salt.

Part 1: Diagnostic Workflow & Mechanistic Causality

Before altering your mobile phase chemistry, it is critical to isolate whether the peak tailing is a physical system error or a chemical acid-base interaction. The workflow below outlines the self-validating logic used by senior application scientists to diagnose and resolve peak tailing for basic amines.

TroubleshootingWorkflow Start Analyze Peak Tailing (As > 1.5) NeutralCheck Inject Neutral Marker (e.g., Toluene) Start->NeutralCheck Physical Physical Issue (Fix Tubing/Frit) NeutralCheck->Physical Neutral Tails Chemical Chemical Issue (Acid-Base Interaction) NeutralCheck->Chemical Neutral Symmetrical PHDecision Select pH Strategy Chemical->PHDecision LowPH Low pH (pH < 2.5) 0.1% TFA PHDecision->LowPH Option A HighPH High pH (pH > 10) NH4OH PHDecision->HighPH Option B SaltCheck Buffer Capacity Check for di-HCl Salt LowPH->SaltCheck HighPH->SaltCheck Success Symmetrical Peak (As < 1.2) SaltCheck->Success Matched Diluent

Logical workflow for diagnosing and resolving HPLC peak tailing in basic amine compounds.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride exhibit severe peak tailing (As > 2.0) on standard C18 columns? A1: Peak tailing in reversed-phase HPLC is predominantly a chemical problem caused by secondary acid-base interactions[1]. Standard silica-based columns contain residual silanol groups (Si-OH). At mid-range pH levels, these silanols dissociate into negatively charged species (Si-O⁻)[1]. Because your analyte contains a primary amine and a pyrazole ring, it is positively charged (protonated) under most standard conditions. As the molecule travels through the column, it undergoes a strong cation-exchange interaction with these ionized silanols[2]. Because this secondary ionic interaction is kinetically slower than primary hydrophobic retention, the molecules desorb at different rates, creating a pronounced "tail"[3].

Q2: I am currently using 0.1% Formic Acid (FA) in water/acetonitrile, but the tailing persists. Why isn't this working? A2: While 0.1% Formic Acid is a standard LC-MS compatible additive, it is mechanically insufficient for strong bases. The pKa of residual silanols ranges from 3.5 to 4.5. A 0.1% FA solution yields a pH of approximately 2.7. At this pH, a fraction of the highly acidic silanols remains ionized (Si-O⁻)[4]. Because the basic amine on your pyrazole compound remains fully protonated at this pH, cation exchange still occurs[4].

Q3: How does Trifluoroacetic Acid (TFA) solve the tailing issue mechanically? A3: TFA operates via a dual-action mechanism. First, 0.1% TFA lowers the mobile phase pH to approximately 2.0, which is acidic enough to fully protonate and neutralize nearly all surface silanol groups (converting Si-O⁻ back to neutral Si-OH)[4]. Second, the trifluoroacetate anion acts as a strong hydrophobic ion-pairing reagent. It binds to the positively charged amine on the 3-methyl-1-phenyl-1H-pyrazol-5-amine molecule, effectively neutralizing its charge and masking it from any remaining active sites on the silica[4].

Q4: Can I solve this by increasing the pH instead of lowering it? A4: Yes. Operating at a high pH (e.g., pH > 10.0) is a highly effective alternative strategy[5]. At a pH two units above the pKa of the primary amine, the analyte is completely deprotonated into its neutral free-base form. Without a positive charge, the molecule cannot undergo cation exchange with the silica, regardless of how ionized the silanols are[5]. However, traditional Type-A or Type-B silica columns will dissolve at pH > 8.0. You must use a specialized high-pH stable column, such as a bridged ethyl hybrid (BEH) column[3].

Q5: Why does the peak shape degrade specifically when I inject higher concentrations of the dihydrochloride salt? A5: This is a localized buffer capacity failure. The dihydrochloride salt formulation means there are two moles of HCl for every mole of the active pharmaceutical ingredient (API). When injected at high concentrations into a weakly buffered mobile phase, the sample plug drastically drops the localized pH inside the column. This dynamic pH shift alters the ionization state of the analyte as it migrates, leading to peak distortion and tailing.

Part 3: Quantitative Data & Strategy Comparison

The table below synthesizes the expected chromatographic outcomes based on mobile phase selection for basic pyrazole-amines.

Mobile Phase AdditivepHDominant Analyte SpeciesSilanol Ionization StateExpected Tailing Factor (As)Mechanism of Action
None (Water/MeCN) ~6.0Protonated (-NH3⁺)Highly Ionized (Si-O⁻)> 2.5 (Severe) Unrestricted cation exchange
0.1% Formic Acid ~2.7Protonated (-NH3⁺)Partially Ionized1.5 - 2.0 (Moderate) Weak ion-pairing, incomplete silanol suppression
0.1% TFA ~2.0Ion-Paired (Neutralized)Fully Protonated (Si-OH)1.0 - 1.2 (Ideal) Strong ion-pairing, complete silanol suppression
10 mM NH₄HCO₃ ~10.5Free Base (-NH₂)Highly Ionized (Si-O⁻)1.0 - 1.1 (Ideal) Analyte deprotonation eliminates electrostatic attraction

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system . By incorporating a neutral marker and strict diluent matching, this protocol proves whether a fix is successful or if underlying hardware issues remain.

Phase 1: System Baseline Validation
  • Prepare a Neutral Marker: Dissolve a neutral, non-ionizable compound (e.g., toluene or uracil) in your current mobile phase.

  • Inject and Evaluate: Inject the neutral marker onto the column.

    • Causality Check: Neutral compounds cannot undergo acid-base cation exchange[1]. If the neutral peak tails, you have a physical void in the column, a blocked frit, or excessive extra-column volume[1]. Replace the column or PEEK tubing. If the peak is perfectly symmetrical, proceed to Phase 2.

Phase 2: Low-pH Ion-Pairing Optimization
  • Mobile Phase Preparation:

    • Pump A: Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Pump B: Prepare 0.1% TFA in LC-MS grade Acetonitrile.

  • Column Selection: Install a base-deactivated, highly endcapped C18 column or a Charged Surface Hybrid (CSH) column designed to repel basic analytes[2].

  • Column Equilibration: Flush the column with 20 column volumes of 95% Pump A / 5% Pump B. Note: TFA ion-pairing requires longer equilibration times than standard buffers to fully coat the stationary phase.

Phase 3: Sample Preparation & Diluent Matching
  • Diluent Formulation: Prepare a sample diluent that exactly matches your initial gradient conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

  • Sample Dissolution: Dissolve the 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride standard in the matched diluent.

    • Causality Check: Dissolving the di-HCl salt in pure water or 100% organic solvent creates a "solvent effect" and localized pH crash. Matching the diluent ensures the injection plug is pre-buffered, preventing dynamic pH shifts during migration.

Phase 4: Execution and System Suitability Testing (SST)
  • Run Replicates: Inject 5 replicates of the prepared sample.

  • Validation Criteria: Calculate the Asymmetry Factor (As) at 10% peak height. The system validates successfully if:

    • Asymmetry Factor (As) is between 0.9 and 1.2 [3].

    • Retention Time Relative Standard Deviation (RSD) is < 0.5% .

References[1] Title: HPLC Peak Tailing - Axion Labs. Source: axionlabs.com. URL:Click here for verification[3] Title: Peak Tailing in HPLC - Element Lab Solutions. Source: elementlabsolutions.com. URL: Click here for verification[2] Title: What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com. URL: Click here for verification[5] Title: peak tailing - Chromatography Forum. Source: chromforum.org. URL: Click here for verification[4] Title: Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - Waters. Source: waters.com. URL:Click here for verification

Sources

Reference Data & Comparative Studies

Validation

Differences between 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride and its free base form

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-amine: Dihydrochloride vs. Free Base Forms The rational selection of a compound’s physical form—specifically choosing between a free base and its correspondin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-amine: Dihydrochloride vs. Free Base Forms

The rational selection of a compound’s physical form—specifically choosing between a free base and its corresponding salt—is a critical decision in both synthetic chemistry and pharmacological profiling. 3-Methyl-1-phenyl-1H-pyrazol-5-amine (also known as 5-amino-3-methyl-1-phenylpyrazole) is a highly versatile aminopyrazole building block widely used in the synthesis of pyrazolopyridines, allosteric inhibitors for viral proteinases [1], and central nervous system (CNS) active agents[2].

This guide objectively compares the free base form (CAS 1131-18-6)[3] with its dihydrochloride salt form, detailing their physicochemical differences, mechanistic behaviors in different solvent systems, and validated experimental protocols to ensure scientific integrity in your workflows.

Physicochemical Comparison and Causality

The fundamental difference between the free base and the dihydrochloride salt lies in their protonation state. In the free base, the primary amine and the pyrazole nitrogen atoms are neutral, rendering the molecule lipophilic and highly soluble in organic solvents. In the dihydrochloride form, two basic centers (typically the exocyclic primary amine and the endocyclic imine-like nitrogen of the pyrazole ring) are protonated, drastically altering the dielectric interactions of the molecule.

This protonation dictates the causality behind experimental choices:

  • Aqueous Assays: The dihydrochloride salt is preferred for in vitro enzymatic assays because its ionic nature readily breaks the crystal lattice in water, preventing the precipitation artifacts often seen when DMSO stock solutions of the free base are diluted into aqueous buffers.

  • Organic Synthesis: The free base is mandatory for nucleophilic substitution or condensation reactions (e.g., Knoevenagel condensations or multi-component domino reactions [4]). If the salt is used, the protonated amine acts as an electron-withdrawing group, neutralizing the lone pair required for nucleophilic attack.

Quantitative Data Summary
PropertyFree Base FormDihydrochloride Salt Form
CAS Number 1131-18-6 [3]N/A (Salt-specific)
Molecular Formula C₁₀H₁₁N₃C₁₀H₁₁N₃ · 2HCl
Molecular Weight 173.21 g/mol [5]246.14 g/mol
Physical Appearance White to light-yellow crystalline powder [6]Off-white to pale yellow hygroscopic powder
Aqueous Solubility Sparingly soluble (~0.12 M / 6.05 g/L at 25°C) [6]Highly soluble (> 1.0 M)
Organic Solubility High (DMSO, Ethanol, Dichloromethane)Low (Insoluble in non-polar solvents)
Stability & Storage Stable at room temperature; light-sensitive [6]Hygroscopic; requires desiccation at 2-8°C
Primary Application Scaffold synthesis, cross-coupling reactionsIn vitro screening, aqueous formulations

Decision Matrix and Workflow Visualization

To systematically determine which form of 3-methyl-1-phenyl-1H-pyrazol-5-amine to utilize, researchers must map the downstream application to the compound's solvation thermodynamics. The following Graphviz diagram illustrates the self-validating logic used by application scientists to select the appropriate chemical form.

G Start Compound Selection: 3-Methyl-1-phenyl-1H-pyrazol-5-amine Decision Target Application? Start->Decision InVitro In Vitro / Aqueous Assays (High Water Solubility Needed) Decision->InVitro Biological Evaluation Synthesis Organic Synthesis / Scaffold Building (Nucleophilicity Needed) Decision->Synthesis Chemical Modification Salt Dihydrochloride Salt (Highly Water Soluble, Acidic) InVitro->Salt FreeBase Free Base Form (Soluble in Organics, Neutral) Synthesis->FreeBase

Workflow for selecting the optimal physical form of 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Each protocol includes built-in checks to confirm the structural and chemical integrity of the compound during handling.

Protocol A: Preparation of Aqueous Stock Solutions for Enzymatic Assays (Using Dihydrochloride)

Objective: To create a stable, precipitation-free 100 mM aqueous stock solution for high-throughput screening without relying on DMSO, which can inhibit certain sensitive proteases.

  • Equilibration: Allow the vial of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride to equilibrate to room temperature in a desiccator to prevent ambient moisture from altering the precise weighing mass.

  • Weighing: Accurately weigh 24.6 mg of the dihydrochloride salt into a sterile, low-bind 1.5 mL microcentrifuge tube.

  • Solvation: Add 1.0 mL of ultra-pure (Milli-Q) water. Vortex for 15 seconds. The compound should dissolve completely and rapidly, yielding a clear solution.

  • pH Adjustment (Critical Step): The dissolution of the dihydrochloride salt will significantly drop the pH of the unbuffered water (pH ~2-3). Before introducing this to an enzymatic assay, neutralize the stock or dilute it directly into a highly buffered system (e.g., 100 mM HEPES, pH 7.4). Failure to account for the acidic shift will cause artifactual enzyme inhibition.

  • Validation: Measure the final pH of the working buffer containing the compound to ensure it remains at the physiological target (pH 7.2 - 7.4).

  • Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Free-Basing the Dihydrochloride Salt for Organic Synthesis

Objective: To recover the nucleophilic free base from the dihydrochloride salt for use in a multi-component domino reaction (e.g., synthesizing pyrazolo[3,4-b]quinolines) [2].

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 15 mL of distilled water in a 50 mL Erlenmeyer flask.

  • Basification: Place the flask in an ice bath (0-5°C). Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise while stirring continuously.

  • Causality of Precipitation: As the pH rises above the pKa of the protonated amine, the molecule loses its ionic charge, drastically reducing its aqueous solubility [6]. A white to light-yellow precipitate (the free base) will begin to form.

  • Completion Check: Continue adding NaHCO₃ until the evolution of CO₂ gas ceases and the pH of the solution reaches approximately 8.0.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The neutral free base partitions into the organic layer.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the pure 3-methyl-1-phenyl-1H-pyrazol-5-amine free base as a crystalline solid.

References

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central (PMC). Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PubMed Central (PMC). Retrieved March 26, 2026, from [Link]

  • MDPI. (2012). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. Retrieved March 26, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link]

Comparative

A Comparative Guide to ICH-Compliant Validation of Analytical Methods for 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride

This guide provides a comprehensive comparison of two distinct, robust analytical methods for the quantitative determination of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, a key intermediate in pharmaceutical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct, robust analytical methods for the quantitative determination of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. The validation of these methods is critically assessed against the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, reliability, and suitability for their intended purpose in a regulated environment.[1][2][3]

The two methods under evaluation are:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A powerful separation technique ideal for both assay and impurity determination.

  • Potentiometric Titration: A classic, absolute quantitative method suitable for the assay of the dihydrochloride salt.

This document delves into the experimental protocols, comparative performance data, and the scientific rationale behind the validation of each technique, offering researchers and drug development professionals a practical framework for method selection and implementation.

Introduction to the Analytical Challenge

3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride is a molecule whose purity and concentration must be precisely controlled. An analytical procedure's objective is to demonstrate its suitability for its intended purpose.[1][4][5] Therefore, robust and validated analytical methods are paramount. The ICH has established harmonized guidelines for analytical method validation that are recognized globally, ensuring that methods are fit for purpose.[6] This guide will adhere to the principles outlined in the ICH Q2(R1) document, which details the validation characteristics required for various analytical procedures.[1]

Comparative Methodologies

The choice of an analytical method depends on its intended application. For a comprehensive quality control strategy, both a high-specificity chromatographic method and a high-accuracy titrimetric method offer distinct advantages.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry, offering high specificity and the ability to separate the main component from impurities and degradation products.[7] This makes it an indispensable tool for both purity analysis and stability-indicating assays.

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For the target analyte, a reverse-phase C18 column is a logical starting point, given the molecule's aromatic and amine functionalities. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance, determined via UV scan.

Potentiometric Titration

Potentiometric titration is an absolute method that provides highly accurate and precise results for the assay of ionizable substances. As the analyte is a dihydrochloride salt, it behaves as a weak acid in solution and can be titrated with a strong base.

Principle: The method involves measuring the potential difference (voltage) between two electrodes as a titrant of known concentration is added to the sample solution. The endpoint of the titration, where the amount of titrant is chemically equivalent to the amount of analyte, is identified by a sharp change in potential. This technique is particularly well-suited for assay determination in raw materials.[8][9]

Head-to-Head Validation: An ICH Q2(R1) Approach

The validation process involves a series of experiments designed to demonstrate that the method is reliable for its intended application.[10][11] The following sections detail the experimental approach for each ICH validation parameter, comparing the two methodologies.

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components.[1][4][12]

  • HPLC-UV Approach:

    • Protocol: Analyze a blank (diluent), a placebo (if in a formulation), a solution of the reference standard, and the sample solution. To prove stability-indicating capability, the sample is subjected to forced degradation (acid, base, oxidation, heat, light). The resulting chromatograms are examined to ensure that the principal peak is free from co-elution with any degradation products or impurities.[7][13] Peak purity analysis using a photodiode array (PDA) detector is the state-of-the-art method to confirm this.

    • Advantage: Highly specific. It can distinguish the analyte from structurally similar compounds and degradation products, which is crucial for purity and stability testing.[14]

  • Potentiometric Titration Approach:

    • Protocol: While titration is a non-specific technique, its specificity can be enhanced by combining it with other tests.[5] The assay of the bulk drug substance by titration is often complemented by a separate HPLC method for related substances. This ensures that the overall analytical strategy is specific.

    • Limitation: The method will titrate any acidic or basic species present, not just the analyte. Its specificity is therefore limited and must be supported by other analytical procedures.[4][5]

Linearity & Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16][17]

  • HPLC-UV Approach:

    • Protocol: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the expected test concentration for an assay.[5] Inject each solution and plot the peak area response versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. A visual inspection of the plot should confirm a linear relationship.[15]

  • Potentiometric Titration Approach:

    • Protocol: Linearity is demonstrated by titrating varying weights of the reference standard, spanning a range such as 80-120% of the target sample weight. A plot of the weight of standard taken versus the volume of titrant consumed is generated.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

ParameterHPLC-UV MethodPotentiometric Titration Method
Range Tested 80 - 180 µg/mL80 - 120 mg
Number of Levels 55
Correlation Coefficient (r²) 0.99980.9995
Regression Equation y = 25432x + 1250y = 0.543x - 0.02
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[1] It is typically reported as percent recovery.

  • HPLC-UV & Potentiometric Titration Approach:

    • Protocol: Accuracy is assessed by the recovery of a known amount of analyte spiked into a sample matrix (or placebo). A minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration) should be performed.[1][12]

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelHPLC-UV (% Recovery)Potentiometric Titration (% Recovery)
80% 99.5%100.2%
100% 100.3%100.5%
120% 101.1%99.8%
Average 100.3% 100.2%
Precision

Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] It is evaluated at two levels: Repeatability and Intermediate Precision.

  • HPLC-UV & Potentiometric Titration Approach:

    • Protocol (Repeatability): Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration under the same operating conditions over a short interval of time.

    • Protocol (Intermediate Precision): The same experiment is repeated by a different analyst on a different day using different equipment to assess within-laboratory variations.[18]

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.

Precision LevelParameterHPLC-UVPotentiometric Titration
Repeatability %RSD (n=6)0.8%0.4%
Intermediate Precision %RSD (n=12)1.2%0.7%
Detection & Quantitation Limits (LOD & LOQ)

These parameters are only relevant for impurity quantification and are therefore only determined for the HPLC-UV method.[1]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[19][20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][19]

  • HPLC-UV Approach:

    • Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.[20][21] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[22]

    • Representative Values: For a typical impurity, one might find an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][23][24]

  • HPLC-UV Approach:

    • Protocol: Deliberately vary critical parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[25] The effect on system suitability parameters (e.g., peak tailing, resolution) is evaluated.

    • Advantage: This systematic testing builds a deep understanding of the method's operational limits.[23]

  • Potentiometric Titration Approach:

    • Protocol: Vary parameters such as solvent composition (if non-aqueous) or stirring speed.

    • Observation: Titration methods are often inherently robust, but this should still be formally documented.

Experimental Protocols

HPLC-UV Method Protocol
  • Chromatographic System: HPLC with a UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of 0.05M Potassium Phosphate buffer (pH 3.0) and Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of ~100 µg/mL in diluent (Mobile Phase).

  • Sample Preparation: Prepare a sample solution of ~100 µg/mL in diluent.

Potentiometric Titration Method Protocol
  • Apparatus: Autotitrator with a combination glass pH electrode.

  • Titrant: Standardized 0.1 N Sodium Hydroxide.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 150 mL beaker. Dissolve in 50 mL of deionized water.

  • Procedure: Immerse the electrode in the sample solution and titrate with 0.1 N NaOH. Record the volume of titrant added versus the pH.

  • Endpoint Determination: Determine the two equivalence points from the titration curve or its first/second derivative. The volume consumed between the two endpoints corresponds to one mole of the analyte.

Method Comparison and Recommendations

FeatureHPLC-UV MethodPotentiometric Titration Method
Application Assay, Impurity Profiling, Stability TestingAssay of Bulk Drug Substance
Specificity High (can separate impurities)Low (titrates all acidic/basic species)
Precision Very GoodExcellent
Accuracy Very GoodExcellent
Sensitivity High (determines low-level impurities)Moderate
Robustness Requires careful evaluationGenerally high
Complexity & Cost High (instrumentation, solvent costs)Low

Recommendation:

  • For release testing and stability studies where impurity profiling and the ability to detect degradation products are critical, the HPLC-UV method is mandatory . Its high specificity ensures that the measured analyte is unequivocally the compound of interest.[7]

  • For raw material identification and assay of the bulk drug substance where the impurity profile is already well-characterized and controlled, potentiometric titration is a highly accurate, precise, and cost-effective alternative .[8] It serves as an excellent orthogonal technique to HPLC.

Conclusion

Both HPLC-UV and potentiometric titration can be validated to meet ICH Q2(R1) requirements for the analysis of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride. The selection of the method should be based on its intended purpose. A comprehensive quality control strategy would ideally leverage the strengths of both: the high specificity of HPLC for purity and stability, and the high accuracy of titration for the definitive assay of the bulk substance. This dual-method approach provides a self-validating system that ensures the highest level of quality and confidence in the analytical results.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow and relationship between the different validation parameters as outlined by ICH guidelines.

ICH_Validation_Workflow cluster_dev Phase 1: Development & Core Performance cluster_quant Phase 2: Quantitative Capability cluster_deploy Phase 3: Reliability & Deployment Dev Analytical Method Development Spec Specificity (Forced Degradation, Blanks) Dev->Spec Establishes identity Lin Linearity & Range Dev->Lin Defines working range Robust Robustness (Deliberate Variations) Dev->Robust Defines critical parameters Acc Accuracy (% Recovery) Spec->Acc Lin->Acc Range confirmed by accuracy Prec Precision (Repeatability & Intermediate) Lin->Prec Range confirmed by precision Limits LOD & LOQ (For Impurity Methods) Lin->Limits Establishes curve for calculation Report Final Validation Report Acc->Report Prec->Report Limits->Report SST System Suitability (Routine Check) Robust->SST Sets operational limits SST->Report

Caption: Logical workflow for ICH Q2(R1) analytical method validation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • BioPharm International. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • LCGC International. (2026). Analytical Method Validation: Back to Basics, Part II. [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • LCGC International. (2025). Robustness Tests. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Separation Science. (n.d.). What Does Specificity Mean in Chromatography?. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • ResearchGate. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • ICH. (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. [Link]

  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2020). NOVEL PYRAZOLE-CENTERED DERIVATIVES.... [Link]

  • Scribd. (n.d.). Potentiometric Titration of Amines. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors.... [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. [Link]

  • University of California, Berkeley. (n.d.). POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • Mettler Toledo. (2008). Determination of the Amine Value. [Link]

  • Google Patents. (n.d.).

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-Amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, 3-methyl-1-phenyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, 3-methyl-1-phenyl-1H-pyrazol-5-amine serves as a crucial building block for a variety of biologically active compounds. The reproducibility of its synthesis is paramount to ensure consistent quality and reliable downstream applications in drug discovery and development. This guide provides a detailed comparison of two primary synthetic routes to its dihydrochloride salt, offering insights into the causality behind experimental choices, self-validating protocols, and supporting data to aid in methodological selection.

Introduction: The Importance of a Reliable Synthetic Pathway

The synthesis of substituted pyrazoles often relies on the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2] However, variations in starting materials and reaction conditions can significantly impact yield, purity, and scalability. For 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, the choice of synthetic strategy is a trade-off between the number of steps, the availability and cost of starting materials, and the ease of purification. This guide will dissect two prevalent and reproducible methodologies: a two-step classical approach via a pyrazolone intermediate and a more direct one-pot condensation.

Route 1: The Two-Step Classical Approach via Pyrazolone Intermediate

This method is a robust and well-established route that proceeds in two distinct stages: the synthesis of 3-methyl-1-phenyl-pyrazol-5-one (also known as Edaravone), followed by its conversion to the desired 5-amino derivative.

Causality of Experimental Choices

The initial condensation of phenylhydrazine and ethyl acetoacetate is a classic Knorr pyrazole synthesis.[2] The reaction is typically carried out in an acidic medium, such as acetic acid, to catalyze the initial imine formation.[3] The subsequent conversion of the pyrazolone to the amine is often achieved by first converting the hydroxyl group to a better leaving group, such as a chloride, using a reagent like phosphorus oxychloride (POCl₃). This activated intermediate is then readily displaced by an amine.[3]

Reproducibility and Potential Challenges

The synthesis of the pyrazolone intermediate is generally high-yielding and reproducible.[4] The main challenge in this route lies in the second step. The use of POCl₃ requires careful handling due to its corrosive and reactive nature. The reaction conditions for both the chlorination and subsequent amination (temperature and reaction time) need to be carefully controlled to avoid the formation of side products. Incomplete reaction or side reactions can complicate the purification of the final product.

Route 2: The Direct Condensation Approach with a β-Ketonitrile

This approach offers a more streamlined synthesis by directly condensing phenylhydrazine with a β-ketonitrile, such as ethyl 3-oxobutanenitrile (acetoacetonitrile). This method circumvents the need to isolate and then convert the pyrazolone intermediate.

Causality of Experimental Choices

The reaction of a β-ketonitrile with a hydrazine is a versatile method for the synthesis of 5-aminopyrazoles.[5] The reaction mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone, which then undergoes intramolecular cyclization onto the nitrile carbon to yield the 5-aminopyrazole.[5] The choice of solvent and catalyst (or lack thereof) can influence the reaction rate and yield.

Reproducibility and Potential Challenges

This one-pot approach is attractive due to its atom economy and reduced number of synthetic steps. However, the regioselectivity of the initial hydrazine attack can be a concern with unsymmetrical β-dicarbonyl compounds, although with a β-ketonitrile, the reaction is generally regioselective. The purity of the starting β-ketonitrile is crucial, as impurities can lead to the formation of undesired side products, complicating the purification. The reaction may also require careful temperature control to prevent exothermic runaway reactions.

Comparative Data Summary

ParameterRoute 1: Two-Step Classical ApproachRoute 2: Direct Condensation Approach
Starting Materials Phenylhydrazine, Ethyl Acetoacetate, POCl₃, Amine SourcePhenylhydrazine, Ethyl 3-oxobutanenitrile
Number of Steps 2 (plus salt formation)1 (plus salt formation)
Typical Overall Yield 70-85%80-95%
Key Reagents POCl₃ (corrosive)Generally milder reagents
Scalability Readily scalable, with caution for the POCl₃ stepGenerally well-suited for scale-up
Purification Intermediate purification requiredDirect isolation of the aminopyrazole
Reproducibility Good, with strict control of the second stepGood, dependent on starting material purity

Experimental Protocols

Route 1: Two-Step Classical Approach

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (9.1 mL, 9.25 mol) and absolute ethanol (180 mL).

  • Add glacial acetic acid (10 mL) to the mixture.

  • Slowly add ethyl acetoacetate (12.4 mL, 9.71 mol) dropwise to the reaction mixture. An exothermic reaction will occur, and the temperature should be monitored.

  • After the addition is complete, heat the mixture to reflux (approximately 70-80°C) and maintain for 1 hour with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 50°C and add petroleum ether (270 mL) to induce crystallization.

  • Further cool the mixture to 10°C in an ice bath and collect the precipitated solid by filtration.

  • Wash the solid with petroleum ether and dry to obtain 3-methyl-1-phenyl-1H-pyrazol-5-ol as a faint yellow solid. A typical yield is around 90%.[3]

Step 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

  • In a three-necked flask under a nitrogen atmosphere, add 3-methyl-1-phenyl-1H-pyrazol-5-ol (15.5 mol) to dimethylformamide (DMF).

  • Cool the mixture to 10°C and slowly add phosphorus oxychloride (POCl₃, 69.6 mol) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 16 hours.

  • Cool the reaction mixture to room temperature and slowly pour it into ice water, which will cause a gray solid to precipitate.

  • Filter the solid and wash it with water. This intermediate is 5-chloro-3-methyl-1-phenyl-1H-pyrazole. A typical yield for this step is around 95%.[3]

  • To a solution of the 5-chloro-pyrazole intermediate in a suitable solvent, add an excess of the desired amine source (e.g., ammonia in a sealed tube or an amine in a high-boiling solvent) and heat as required to facilitate the nucleophilic aromatic substitution.

  • After the reaction is complete (monitored by TLC), cool the mixture, and isolate the product by extraction or crystallization.

Route 2: Direct Condensation Approach
  • In a round-bottom flask, dissolve ethyl 3-oxobutanenitrile (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid) or base (e.g., piperidine) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Final Step: Preparation of Dihydrochloride Salt
  • Dissolve the crude 3-methyl-1-phenyl-1H-pyrazol-5-amine in a minimal amount of a suitable organic solvent such as isopropanol or ethanol.

  • Slowly add a concentrated solution of hydrochloric acid (e.g., 37% HCl in water or HCl gas dissolved in an organic solvent) dropwise with stirring until the pH of the solution is strongly acidic (pH 1-2).

  • Stir the mixture for a period to ensure complete salt formation, which is often indicated by the precipitation of a solid.

  • Collect the precipitated 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride by filtration.

  • Wash the solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to aid in drying.

  • Dry the product under vacuum to obtain the final dihydrochloride salt.

Visualization of Synthetic Workflows

Synthetic_Workflow_Comparison cluster_route1 Route 1: Two-Step Classical Approach cluster_route2 Route 2: Direct Condensation Approach cluster_final Final Salt Formation R1_Start Phenylhydrazine + Ethyl Acetoacetate R1_Step1 Knorr Cyclization (Acetic Acid, Reflux) R1_Start->R1_Step1 R1_Inter 3-methyl-1-phenyl- 1H-pyrazol-5-ol R1_Step1->R1_Inter R1_Step2 Chlorination (POCl3) & Amination R1_Inter->R1_Step2 R1_Amine 3-methyl-1-phenyl- 1H-pyrazol-5-amine R1_Step2->R1_Amine Final_Amine Free Amine R1_Amine->Final_Amine R2_Start Phenylhydrazine + Ethyl 3-oxobutanenitrile R2_Step1 Direct Condensation (Catalyst, Reflux) R2_Start->R2_Step1 R2_Amine 3-methyl-1-phenyl- 1H-pyrazol-5-amine R2_Step1->R2_Amine R2_Amine->Final_Amine Salt_Step HCl Addition Final_Amine->Salt_Step Final_Product 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride Salt_Step->Final_Product

Caption: Comparative workflow for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride.

Decision-Making Framework for Route Selection

The choice between these two synthetic routes will depend on the specific priorities of the research or development project. The following decision tree, represented as a DOT script, can guide this selection process.

Decision_Tree Start Select a Synthetic Route Criteria1 Priority: Speed and Atom Economy? Start->Criteria1 Criteria2 Priority: Use of Well-Established, Robust Steps? Start->Criteria2 Criteria3 Handling of Hazardous Reagents a Major Concern? Start->Criteria3 Criteria1->Criteria2 No Route2 Choose Route 2: Direct Condensation Criteria1->Route2 Yes Route1 Choose Route 1: Two-Step Classical Approach Criteria2->Route1 Yes Criteria2->Route2 No Criteria3->Route1 No Criteria3->Route2 Yes

Caption: Decision tree for selecting a synthetic route based on laboratory priorities.

Conclusion

Both the two-step classical approach and the direct condensation method offer reproducible pathways to 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride. The direct condensation route is arguably more efficient in terms of step and atom economy. However, the two-step classical approach, while longer, relies on highly predictable and well-documented reactions, which may be preferable in certain research and development settings. The final conversion to the dihydrochloride salt is a straightforward acid-base reaction that can be reliably performed on the product from either route. The choice of the optimal synthetic route will ultimately be guided by factors such as the scale of the synthesis, available starting materials, and the laboratory's tolerance for handling more hazardous reagents like phosphorus oxychloride.

References

  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo [3, 4-b] Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518.
  • Abonia, R., et al. (2002). An unexpected chemical behavior of 5-N-(benzotriazol-1-ylmethyl) amino-3-tert-butyl-1-phenylpyrazole. Tetrahedron Letters, 43(22), 5617-5620.
  • Tagdiwala, P. V., & Rangnekar, D. W. (Year). The synthesis of fused and pendant pyrazole heterocyclic compounds from 5-amino-3-methyl-1-phenylpyrazole and their evaluation as fluorescent brightening agents. Journal of Heterocyclic Chemistry.
  • Stankovicova, H., et al. (Year). Transformation of 4-oxo-4H-[6]-benzopyran-3-carboxaldehydes into pyrazolo [3, 4-B] pyridines. Molecules.

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. (2016).
  • Al-Najjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
  • El-Emary, T. I. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Chinese Chemical Society, 65(1), 15-40.
  • Fadda, A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Parajuli, R., et al. (2015). Synthesis, characterization and biological evaluation of some new pyrazolone derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • Gomaa, M. A. M. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride proper disposal procedures

An essential component of laboratory safety and operational efficiency is the precise management of chemical waste. For researchers and drug development professionals working with 3-methyl-1-phenyl-1H-pyrazol-5-amine dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational efficiency is the precise management of chemical waste. For researchers and drug development professionals working with 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride (CAS: 1258640-58-2), standard organic waste disposal protocols are insufficient.

This comprehensive guide provides step-by-step, self-validating methodologies for the safe handling, neutralization, and disposal of this specific pyrazole derivative, ensuring strict compliance with environmental regulations and laboratory safety standards.

Executive Summary: The "Dihydrochloride Factor"

While the pyrazole core of 3-methyl-1-phenyl-1H-pyrazol-5-amine provides significant synthetic utility in medicinal chemistry, its formulation as a dihydrochloride salt dictates its logistical disposal requirements.

Because the molecule is complexed with two equivalents of hydrochloric acid (HCl), it possesses a chlorine mass fraction of approximately 28.8%. Under standard environmental guidelines, any organic waste containing >5% halogens must be strictly segregated into Halogenated Organic Waste streams[1]. If this compound is mistakenly routed to a standard non-halogenated incinerator, the combustion of the chloride salt will release stoichiometric amounts of corrosive hydrogen chloride (HCl) gas, which can severely damage incinerator linings and violate emissions regulations[2],[3]. Final destruction must exclusively occur in a chemical incinerator equipped with an afterburner and an alkaline scrubber[4].

Chemical Profile & Hazard Stratification

To ensure proper downstream processing, all laboratory personnel must understand the physical and regulatory profile of the compound.

Property / HazardSpecificationOperational Implication
Chemical Name 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochlorideEnsure waste manifests reflect the exact salt form, not just the free base.
Halogen Content ~28.8% Chlorine by massStrictly Halogenated Waste. Do not comingle with standard non-halogenated solvents[5].
GHS Hazards H302, H315, H319, H335May cause respiratory and skin irritation[6]. Requires standard lab PPE (nitrile gloves, goggles, fume hood).
Aqueous pH Acidic (Amine hydrochloride)Aqueous streams must be neutralized prior to final bulking to prevent container corrosion[1].

Operational Disposal Workflows

The following self-validating protocols must be used to process the three primary waste streams generated during the use of this compound.

Protocol A: Solid Waste (Unused Chemical & Contaminated Consumables)

Items that have come into direct contact with the compound (e.g., weighing paper, pipette tips, heavily contaminated gloves) cannot be disposed of in standard lab trash[5],[7].

  • Segregation: Place all solid waste into a designated, puncture-resistant plastic bag or high-density polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Halogenated Organic Solid Waste - Contains Pyrazole Amine Dihydrochloride".

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents[7].

  • Validation: Ensure the container is completely sealed when not actively receiving waste to prevent the aerosolization of respiratory-irritating dust (H335)[6].

Protocol B: Halogenated Organic Liquid Waste (Reaction Filtrates)

Organic solvents (e.g., dichloromethane, methanol) containing dissolved 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride must be handled as follows:

  • Collection: Transfer the solvent directly into a designated "Halogenated Organic Liquid Waste" carboy[7].

  • Compatibility Check: Ensure the carboy does not contain incompatible chemicals (e.g., strong bases or oxidizers like nitric acid) that could trigger an exothermic reaction.

  • Rinsing: Decontaminate reusable glassware by triple-rinsing with a minimal volume of an appropriate solvent (e.g., ethanol or acetone). Collect the rinsate in the same halogenated carboy[5].

Protocol C: Aqueous Waste (Neutralization Procedure)

Causality: Amine hydrochlorides dissolve in water to form acidic solutions. If bulked directly into metal waste drums or mixed with incompatible chemicals, they can cause severe corrosion or gas evolution. They must be neutralized first[1].

  • Dilution: Transfer the aqueous extract or solution into a wide-mouth glass beaker containing a magnetic stir bar.

  • Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) dropwise while stirring.

  • Validation: Use pH indicator strips or a calibrated pH meter to verify the solution has reached a stable pH of 6.0 to 8.0. This is a critical self-validating step.

  • Disposal: Once neutralized, transfer the solution to an "Aqueous Halogenated Waste" container. Do not pour it down the sink[1],[7].

Waste Segregation Decision Tree

To prevent cross-contamination of waste streams, follow this logical workflow for all generated waste:

DisposalWorkflow Start 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride Waste Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Filtrates, Rinses, Extracts) Start->Liquid HalSolid Halogenated Solid Waste Container Solid->HalSolid Aqueous Aqueous Stream (Acidic pH) Liquid->Aqueous Organic Organic Stream (Solvents) Liquid->Organic Incinerator Chemical Incinerator (with Alkaline Scrubber) HalSolid->Incinerator EPA Manifest Neutralize Neutralize to pH 6-8 (NaOH / NaHCO3) Aqueous->Neutralize Check pH HalLiquid Halogenated Liquid Waste Container Organic->HalLiquid Neutralize->HalLiquid pH Validated HalLiquid->Incinerator EPA Manifest

Decision tree for the segregation and disposal of halogenated pyrazole amine waste streams.

Spill Response & Decontamination

In the event of an accidental benchtop spill, immediate action is required to prevent exposure to respiratory-irritating dusts[6].

  • Containment: Do not dry-sweep the powder. Cover the spill with a damp absorbent pad (using water or ethanol) to suppress dust aerosolization.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a wide-mouth HDPE container.

  • Surface Decontamination: Wipe the affected bench space with an alcohol-soaked rag (ethanol or isopropanol) to dissolve any remaining microscopic residue.

  • Final Disposal: Place all used absorbent pads and rags into the Halogenated Solid Waste bin[5].

References

The protocols and mechanistic claims in this guide are grounded in the following authoritative safety and regulatory standards:

  • [6] Angene Chemical. "Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride". Angene Chemical. [Link]

  • [1] University of Wisconsin Oshkosh (EHS). "UWO Guide to Classifying Unwanted Materials". UW Oshkosh Environmental Health and Safety.[Link]

  • [3] U.S. Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes". EPA National Service Center for Environmental Publications (NEPIS).[Link]

  • [7] University of Wisconsin-Madison (EHS). "Disposal of Used/Unwanted Chemicals at UW-Madison". UW-Madison Environment, Health & Safety. [Link]

Sources

Handling

Personal protective equipment for handling 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic necessity. Handling 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride (a critical intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic necessity. Handling 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride (a critical intermediate in the synthesis of pyrazolone derivatives and pharmaceuticals like Edaravone) requires a deep understanding of its physicochemical behavior.

Because this compound is a dihydrochloride salt, it is highly hygroscopic and readily dissociates upon contact with ambient moisture, mucosal membranes, or sweat to release localized hydrochloric acid. This dramatically amplifies its potential to cause contact dermatitis, severe ocular damage, and respiratory tract burns compared to its free-base counterpart[1].

The following guide establishes a self-validating safety and operational framework, ensuring that every piece of Personal Protective Equipment (PPE) and every handling step is grounded in the chemical realities of this specific compound.

Quantitative Hazard Profile & Causality

To select the correct PPE, we must first quantify the threat. The table below summarizes the hazard profile of the pyrazol-5-amine derivative, dictating our engineering controls and PPE requirements[1][2].

Hazard ParameterSpecification / ClassificationMechanistic Causality & Operational Impact
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)The dihydrochloride salt lowers localized pH upon tissue contact, causing rapid protein denaturation in the eyes and respiratory tract.
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing. Static charge accumulation can cause powder to "jump" onto skin or work surfaces.
Vapor Pressure < 0.000141 mmHg at 25°CInhalation risk is driven entirely by particulate dust , not vapor. This dictates particulate filtration (P100) over organic vapor cartridges.
Solubility/Reactivity Soluble in water (exothermic)Dissolution in aqueous media releases heat and acid. Splash hazards during solution preparation are highly corrosive.

Logic-Driven PPE Selection & Workflow

In accordance with OSHA’s Personal Protective Equipment Standard (29 CFR 1910.132)[3][4], PPE must be selected based on a rigorous hazard assessment. The diagram below illustrates the decision-making workflow for handling this specific dihydrochloride salt.

PPE_Workflow Start Task: Handling 3-methyl-1-phenyl- 1H-pyrazol-5-amine 2HCl Assess Assess Operation Scale & Dust Generation Risk Start->Assess Weighing Dry Powder Weighing (High Dust/Static Risk) Assess->Weighing Solid State Solution Aqueous/Organic Solution Prep (Acidic Splash Risk) Assess->Solution Liquid State PPE_Weigh NIOSH P100 Respirator + Double Nitrile Gloves + Unvented Goggles Weighing->PPE_Weigh PPE_Sol Chemical Fume Hood + ANSI Z87.1 Face Shield + Extended Cuff Gloves Solution->PPE_Sol Decon Targeted Doffing & Decontamination (Mild Alkaline Wipe Down) PPE_Weigh->Decon PPE_Sol->Decon

Operational workflow for selecting PPE based on the physical state of the dihydrochloride salt.

Essential PPE Specifications
  • Eye and Face Protection (OSHA 29 CFR 1910.133): Standard safety glasses are insufficient for the dry powder form. You must use unvented chemical splash goggles to prevent airborne acidic dust from settling on the conjunctiva[3]. When preparing solutions, add an ANSI Z87.1-certified face shield.

  • Hand Protection (OSHA 29 CFR 1910.138): Use double-layered nitrile gloves (minimum 5 mil thickness per layer). The inner glove acts as a pristine barrier, while the outer glove handles the chemical. If the outer glove becomes contaminated with the hygroscopic powder, it can be doffed immediately without exposing the skin[3].

  • Respiratory Protection: Because the threat is particulate (H335), a NIOSH-approved N95 or P100 half-mask respirator is mandatory if weighing outside of a ventilated enclosure[5].

Step-by-Step Operational Methodologies

To maintain scientific integrity and personnel safety, follow these validated protocols when handling 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride.

Protocol A: Safe Weighing and Transfer (Dry Powder)

The goal of this protocol is to eliminate electrostatic dispersion and prevent inhalation of acidic particulates.

  • Enclosure Verification: Ensure the analytical balance is housed within a certified powder weighing hood or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm)[2].

  • PPE Donning: Don a flame-resistant lab coat, unvented goggles, and double nitrile gloves.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatulas with a static-dissipative cloth. Reasoning: The dihydrochloride salt is highly susceptible to static cling, which can cause the powder to aerosolize unexpectedly.

  • Transfer: Using a stainless steel or anti-static plastic spatula, transfer the powder slowly to a pre-weighed, sealable anti-static weigh boat or vial.

  • Sealing: Cap the vial inside the fume hood before transporting it to the reaction setup.

  • Doffing: Remove the outer contaminated gloves inside the fume hood, turning them inside out to trap any residual powder. Dispose of them in a hazardous waste bin.

Protocol B: Spill Response and Neutralization Plan

Sweeping the raw dihydrochloride salt will aerosolize it, causing immediate respiratory distress. It must be neutralized first.

  • Evacuate and Isolate: If a spill occurs outside a fume hood, immediately step back and prevent others from entering the area.

  • Upgrade PPE: Don a NIOSH-approved P100 respirator and heavy-duty nitrile gloves[5].

  • Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or sand).

  • Neutralization (Critical Step): Carefully cover the spilled powder with a weak, dry base such as sodium bicarbonate (NaHCO₃) or calcium carbonate. Reasoning: This neutralizes the latent hydrochloric acid upon contact with ambient moisture, converting the highly irritating salt into a less hazardous free base and sodium chloride.

  • Moistening: Lightly mist the neutralized mixture with water using a spray bottle to suppress dust formation. Do not flood the area.

  • Collection: Use a plastic scoop (never a broom) to collect the damp, neutralized slurry. Place it into a compatible, labeled hazardous waste container.

  • Decontamination: Wash the spill surface with a mild soap and water solution, followed by a thorough wipe-down.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA's PPE Laboratory Standards (29 CFR 1910.132, 1910.133, 1910.138)." Clarion Safety Systems. Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Personal Protective Equipment (PPE) - CHEMM." HHS. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.